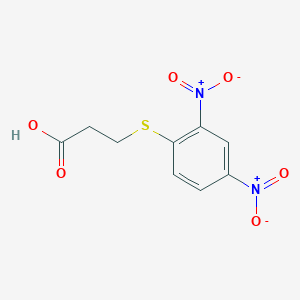![molecular formula C21H17BrN4OS B304772 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304772.png)
6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one, also known as BRD7880, is a small molecule inhibitor that has gained significant attention in the field of medicinal chemistry. This compound is a potent inhibitor of several kinases, including the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one exerts its biological effects by inhibiting the activity of CK2, which is a serine/threonine protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer and is associated with poor prognosis and resistance to chemotherapy. 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival.
Biochemical and Physiological Effects
6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokine production. In addition, 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been shown to have neuroprotective effects by inhibiting the aggregation of alpha-synuclein, a protein that is implicated in the pathogenesis of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is its potent inhibitory activity against CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. Moreover, 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. However, one of the limitations of 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is its poor solubility in aqueous solutions, which can limit its use in in vitro and in vivo experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one. One of the directions is to investigate the potential of 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Moreover, further studies are needed to elucidate the mechanism of action of 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one and its downstream signaling pathways. In addition, the development of more potent and selective CK2 inhibitors based on the structure of 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one could lead to the discovery of new therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves a multi-step process that includes the reaction of 3-bromo-4-(dimethylamino)benzaldehyde with thiourea in the presence of acetic acid to give 5,6-dihydro-4H-thiazolo[3,2-a]pyrimidin-7-one. This compound is then reacted with phenylhydrazine to give the corresponding hydrazone, which is further reacted with 3-bromoacetophenone in the presence of potassium carbonate to give 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one.
Wissenschaftliche Forschungsanwendungen
6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one inhibits the growth and proliferation of cancer cells by targeting the CK2 pathway, which is overexpressed in many types of cancer. In addition, 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been shown to have neuroprotective effects in animal models of Parkinson's disease by inhibiting the aggregation of alpha-synuclein, a protein that is implicated in the pathogenesis of Parkinson's disease.
Eigenschaften
Produktname |
6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
|---|---|
Molekularformel |
C21H17BrN4OS |
Molekulargewicht |
453.4 g/mol |
IUPAC-Name |
(6Z)-6-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C21H17BrN4OS/c1-25(2)17-9-8-13(11-16(17)22)10-15-19(23)26-18(14-6-4-3-5-7-14)12-28-21(26)24-20(15)27/h3-12,23H,1-2H3/b15-10-,23-19? |
InChI-Schlüssel |
XEGKQHCMSRBVGM-CPWDNUMFSA-N |
Isomerische SMILES |
CN(C)C1=C(C=C(C=C1)/C=C\2/C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)Br |
SMILES |
CN(C)C1=C(C=C(C=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)Br |
Kanonische SMILES |
CN(C)C1=C(C=C(C=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(6-Methoxynaphthalen-2-yl)ethyl]-5-phenacyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B304692.png)


![3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone](/img/structure/B304696.png)


![4-[5-(2,4-dichlorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether](/img/structure/B304702.png)

![5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304704.png)
![3-(3,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304707.png)
![3-(2,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304708.png)
![5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B304709.png)
![2-[2-[(1S,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B304712.png)
![2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B304713.png)